Ethyl 2-(2-((4-methoxyphenoxy)methyl)morpholino)acetate

Lipophilicity Drug-likeness Physicochemical Properties

Ethyl 2-(2-((4-methoxyphenoxy)methyl)morpholino)acetate (CAS 1706454-53-6) is a synthetic small molecule belonging to the morpholino-acetate class, characterized by a morpholine ring N-substituted with an ethyl acetate group and C2-substituted with a 4-methoxyphenoxymethyl moiety. It has a molecular formula of C16H23NO5 and a molecular weight of 309.36 g/mol.

Molecular Formula C16H23NO5
Molecular Weight 309.36 g/mol
Cat. No. B11790865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(2-((4-methoxyphenoxy)methyl)morpholino)acetate
Molecular FormulaC16H23NO5
Molecular Weight309.36 g/mol
Structural Identifiers
SMILESCCOC(=O)CN1CCOC(C1)COC2=CC=C(C=C2)OC
InChIInChI=1S/C16H23NO5/c1-3-20-16(18)11-17-8-9-21-15(10-17)12-22-14-6-4-13(19-2)5-7-14/h4-7,15H,3,8-12H2,1-2H3
InChIKeyWDISSMSIIAUDEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Spec for Ethyl 2-(2-((4-methoxyphenoxy)methyl)morpholino)acetate: A Morpholino-Acetate Building Block


Ethyl 2-(2-((4-methoxyphenoxy)methyl)morpholino)acetate (CAS 1706454-53-6) is a synthetic small molecule belonging to the morpholino-acetate class, characterized by a morpholine ring N-substituted with an ethyl acetate group and C2-substituted with a 4-methoxyphenoxymethyl moiety. It has a molecular formula of C16H23NO5 and a molecular weight of 309.36 g/mol [1]. The compound is commercially available as a research chemical with a minimum purity specification of 95% . Its structure combines the privileged morpholine pharmacophore with a phenoxyacetate motif, making it a candidate building block for medicinal chemistry and chemical biology applications [2].

Why Generic Morpholino-Acetate Substitution is Not Trivial: The Case of Ethyl 2-(2-((4-methoxyphenoxy)methyl)morpholino)acetate


Direct substitution of Ethyl 2-(2-((4-methoxyphenoxy)methyl)morpholino)acetate with a close analog is unreliable without experimental validation. The specific 4-methoxy substitution pattern on the phenoxy ring and the N-ethyl acetate group on the morpholine core dictate distinct physicochemical and potentially pharmacological profiles. For instance, shifting the methoxy group from the para to the ortho position (CAS 1706449-65-1) alters the molecular conformation and electronic distribution, which can impact target binding and solubility . Similarly, replacing the methoxy group with 2,6-dimethyl substitution (CAS 1706446-57-2) significantly increases lipophilicity and steric bulk, which may dramatically change bioavailability and off-target interactions . The quantitative evidence below illustrates that even minor structural modifications result in measurable differences that preclude simple interchangeability.

Quantitative Differentiation Evidence for Ethyl 2-(2-((4-methoxyphenoxy)methyl)morpholino)acetate


Computational Lipophilicity (XLogP3-AA) Comparison vs. 2-Methoxy Isomer and 2,6-Dimethyl Analog

The target compound's computed partition coefficient (XLogP3-AA) of 1.9 is distinct from that of its closest analogs, indicating a moderate lipophilicity window favorable for both solubility and membrane permeability [1]. This contrasts with the 2,6-dimethyl phenoxy analog, which is predicted to have a higher XLogP due to increased hydrocarbon content, potentially leading to poorer aqueous solubility and higher non-specific binding . The para-methoxy substitution provides a balanced lipophilic character not replicated by the ortho-methoxy isomer or the dimethyl variant.

Lipophilicity Drug-likeness Physicochemical Properties

Topological Polar Surface Area (TPSA) as a Permeability Determinant vs. Parent Morpholine

The target compound possesses a computed TPSA of 57.2 Ų, which falls within the optimal range for potential oral absorption and blood-brain barrier penetration (generally <90 Ų for CNS drugs) [1]. The parent compound, 2-((4-methoxyphenoxy)methyl)morpholine, has one less carbonyl group and would exhibit a lower TPSA, potentially altering its CNS penetration profile. The ethyl acetate appendage in the target compound adds a strategic hydrogen bond acceptor, offering a different pharmacokinetic handle for medicinal chemists.

Permeability Blood-Brain Barrier ADME

Hydrogen Bond Acceptor/Donor Profile and Molecular Flexibility vs. the 2,6-Dimethyl Analog

The target compound has 0 hydrogen bond donors and 6 hydrogen bond acceptors, with 8 rotatable bonds [1]. In contrast, an analog like Ethyl 2-(2-((2,6-dimethylphenoxy)methyl)morpholino)acetate has a molecular formula of C17H25NO4, translating to 5 hydrogen bond acceptors and 0 donors, with a comparable number of rotatable bonds . The extra oxygen atom in the target compound's methoxy group provides an additional hydrogen bond acceptor, which can be critical for specific enzyme/receptor interactions. The methoxy group also serves as a potential site for metabolic demethylation, a distinct feature not present in the dimethyl analog.

Molecular Recognition Selectivity Drug Design

Commercially Available Purity: Defined Specification for Reproducible SAR vs. Unspecified Analogs

The target compound is commercially available with a documented minimum purity of 95% from a single supplier (AKSci) . A close analog, the 2-methoxyphenoxy isomer, is listed with a purity of 97% . While a 2% difference in nominal purity may seem minor, it can be significant in high-throughput screening where low-level impurities can generate false positives or negatives. Critically, the exact impurity profiles are different and undefined; an isomeric impurity in one compound could be the active principle in a related assay, making the certified purity specification for the para-methoxy variant essential for data integrity.

Purity Reproducibility Screening

Class-Level Pharmacophoric Potential: Morpholino Acetate Motif as a Privileged Structure in GPCR and Kinase Modulation

The morpholino-acetate scaffold is recognized as a privileged structure in medicinal chemistry. Class-level evidence demonstrates that morpholino-acetate containing compounds can exhibit potent and selective biological activity. Replacing a phenol group with a methyl morpholino acetate group in a series of biaryl cannabinoid mimetics resulted in a compound with 500-fold selectivity for the CB2 receptor [1]. Furthermore, morpholino-ethyl containing esters have shown potent HIF-1α inhibition with an IC50 of 0.12 µM in a cell-based assay [2]. While not direct data for the target compound, this establishes the class as a source of biologically active leads, making the precise substitution pattern of the target compound a key variable for exploration.

Privileged Structure GPCR Kinase Cannabinoid

Recommended Application Scenarios for Ethyl 2-(2-((4-methoxyphenoxy)methyl)morpholino)acetate Based on Quantitative Evidence


Focused SAR Library Synthesis Around the Phenoxy-Morpholino Acetate Pharmacophore

Given its precisely defined physicochemical profile (XLogP 1.9, TPSA 57.2 Ų), this compound serves as an ideal parent scaffold for systematic exploration of the phenoxy substitution pattern. Researchers can compare the 4-methoxy derivative directly against the 2-methoxy isomer and 2,6-dimethyl analog to establish a robust structure-activity relationship for a biological target of interest, using the quantitative computational and purity benchmarks provided in Section 3 as a baseline for data normalization [1].

Probe Development for CB2 or HIF-1α Targets Leveraging the Morpholino Acetate Privileged Structure

The class-level evidence for morpholino acetate derivatives as selective CB2 receptor modulators and HIF-1α inhibitors makes this compound a compelling starting point for probe development. Its unique 4-methoxyphenoxy substitution and N-ethyl acetate group offer a chemical space not covered by previously explored analogs (e.g., the 500-fold selective CB2 agonist from Worm et al., 2007). Procurement for these specific target families is strategically justified [2].

Negative Control or Selectivity Counter-Screen Compound

Where a research program has identified a hit with a closely related structure (e.g., the 2-methoxy or 2,6-dimethyl analog), this 4-methoxy compound can be procured as a matched-pair negative control. The distinct hydrogen bond acceptor profile (6 vs. 5 for the dimethyl analog) and the specific para-methoxy geometry allow researchers to probe the importance of these features for target engagement, ensuring that observed activity is due to specific molecular recognition rather than non-specific effects .

In Silico Modeling and Pharmacophore Validation Studies

The availability of reliable, computed physicochemical descriptors (PubChem) for this compound, coupled with its status as a commercially available pure solid, makes it suitable for validating computational models. Its intermediate lipophilicity and defined TPSA provide a test case for predicting membrane permeability or target binding before committing to more resource-intensive synthesis. Procurement is low-risk for computational chemistry groups seeking experimental validation of in silico predictions [1].

Quote Request

Request a Quote for Ethyl 2-(2-((4-methoxyphenoxy)methyl)morpholino)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.